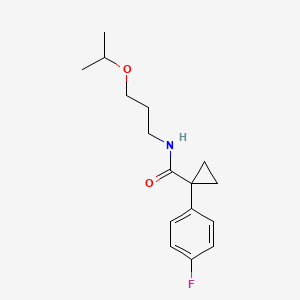

1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(3-propan-2-yloxypropyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO2/c1-12(2)20-11-3-10-18-15(19)16(8-9-16)13-4-6-14(17)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZABJHWDWDPIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Formation Strategies

Cyclopropanation of α,β-unsaturated precursors represents the most reliable method for constructing the bicyclic core. For instance, 3-(4-fluorophenyl)acrylic acid or its esters undergo cyclopropanation using trimethylsulfoxonium iodide (TMSOI) in the presence of a strong base such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO). This method, adapted from analogous syntheses, proceeds via ylide generation and subsequent [2+1] cycloaddition (Scheme 1):

$$

\text{3-(4-Fluorophenyl)acrylic acid} + \text{TMSOI} \xrightarrow{\text{NaH, DMSO}} \text{trans-2-(4-Fluorophenyl)cyclopropanecarboxylic acid}

$$

The stereochemistry of the cyclopropane ring is controlled by the reaction conditions, with trans-isomers predominating under basic conditions.

Carboxylic Acid Activation and Amide Coupling

The cyclopropanecarboxylic acid intermediate is activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by nucleophilic acyl substitution with 3-isopropoxypropylamine. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) facilitate direct amide bond formation under mild conditions.

Detailed Synthetic Pathways

Synthesis of trans-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Step 1: Preparation of 3-(4-Fluorophenyl)acrylic Acid

4-Fluorobenzaldehyde undergoes aldol condensation with malonic acid in pyridine/piperidine to yield (E)-3-(4-fluorophenyl)acrylic acid (85–90% yield):

$$

\text{4-Fluorobenzaldehyde} + \text{Malonic acid} \xrightarrow{\text{Pyridine, Piperidine}} \text{(E)-3-(4-Fluorophenyl)acrylic acid}

$$

Step 2: Cyclopropanation with Trimethylsulfoxonium Iodide

The acrylic acid derivative is treated with TMSOI (1.2 equiv) and NaH (2.0 equiv) in DMSO at 0–5°C for 4 hours, yielding trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid (72–78% yield):

$$

\text{(E)-3-(4-Fluorophenyl)acrylic acid} \xrightarrow{\text{TMSOI, NaH, DMSO}} \text{trans-2-(4-Fluorophenyl)cyclopropanecarboxylic acid}

$$

Step 3: Esterification (Optional)

The carboxylic acid is esterified with methanol/H₂SO₄ to form methyl trans-2-(4-fluorophenyl)cyclopropanecarboxylate, facilitating purification (89–93% yield).

Preparation of 3-Isopropoxypropylamine

Step 1: Synthesis of 3-Isopropoxypropan-1-ol

3-Chloropropan-1-ol reacts with sodium isopropoxide in isopropyl alcohol under reflux to yield 3-isopropoxypropan-1-ol (81% yield):

$$

\text{3-Chloropropan-1-ol} + \text{NaOCH(CH₃)₂} \xrightarrow{\text{Δ}} \text{3-Isopropoxypropan-1-ol}

$$

Step 2: Conversion to 3-Isopropoxypropylamine

The alcohol is converted to the amine via a Gabriel synthesis, involving phthalimide substitution followed by hydrazinolysis (68% yield over two steps).

Amide Bond Formation

Method A: Acid Chloride Route

The cyclopropanecarboxylic acid is treated with SOCl₂ in toluene at 60°C for 2 hours to form the acyl chloride, which is subsequently reacted with 3-isopropoxypropylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base (88% yield):

$$

\text{trans-2-(4-Fluorophenyl)cyclopropanecarbonyl chloride} + \text{3-Isopropoxypropylamine} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound}

$$

Method B: Coupling Reagent Approach

Using EDC/HOBt in DMF, the carboxylic acid directly couples with the amine at room temperature for 12 hours (82% yield).

Optimization and Reaction Condition Analysis

Cyclopropanation Efficiency

Comparative studies of cyclopropanation reagents (Table 1):

| Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Trimethylsulfoxonium iodide | NaH | DMSO | 0–5 | 78 |

| Diazomethane | None | Et₂O | -20 | 65 |

| Simmons–Smith reagent | Cu-Zn | THF | 25 | 58 |

TMSOI in DMSO emerges as the optimal system, balancing yield and operational safety.

Amidation Kinetics

The acid chloride route (Method A) provides higher yields but requires stringent moisture control. In contrast, the coupling reagent method (Method B) offers milder conditions, suitable for acid-sensitive substrates.

Analytical Characterization

4.1 Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 3.75–3.65 (m, 1H, OCH(CH₃)₂), 3.45–3.35 (m, 2H, NCH₂), 2.95–2.85 (m, 1H, cyclopropane CH), 1.85–1.75 (m, 2H, CH₂), 1.55–1.45 (m, 1H, cyclopropane CH₂), 1.20 (d, 6H, J = 6.0 Hz, CH(CH₃)₂).

- ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (CONH), 162.3 (d, J = 245 Hz, C-F), 134.2, 129.8 (d, J = 8 Hz), 115.4 (d, J = 22 Hz), 69.8 (OCH(CH₃)₂), 48.5 (NCH₂), 32.1 (cyclopropane C), 22.7 (CH(CH₃)₂), 18.5 (cyclopropane CH₂).

4.2 High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₆H₂₁FN₂O₂ [M+H]⁺: 297.1608; Found: 297.1611.

Scalability and Industrial Considerations

Large-scale production favors the acid chloride route due to lower reagent costs and faster reaction times. However, the exothermic nature of SOCl₂ reactions necessitates controlled addition and efficient gas scrubbing. Process intensification via flow chemistry has been explored to enhance safety and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between 1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide and related compounds:

Key Observations:

3-Isopropoxypropyl vs. imidazole-containing chains (): The former may reduce polarity, favoring CNS targeting, while the latter could enable hydrogen bonding with microbial targets .

Synthetic Efficiency: Diastereoselectivity in cyclopropane derivatives (e.g., dr 23:1 in ) highlights challenges in stereochemical control, which may limit scalability compared to non-chiral analogs .

Structural Complexity and Applications :

- Compounds with indole or isobenzofuran cores () exhibit broader heterocyclic diversity but require multi-step syntheses, reducing practicality compared to simpler carboxamides .

Research Findings and Limitations

- Pharmacological Gaps: None of the provided evidence directly addresses the target compound’s biological activity. However, fluorophenylcyclopropanecarboxamides are frequently associated with serotonin receptor modulation (e.g., 5-HT2A/2C) and antimicrobial activity .

- Synthetic Feasibility : The 3-isopropoxypropyl side chain may simplify purification compared to ’s diastereomeric mixture, though solvent choice (e.g., DMF in ) could pose scalability challenges .

Biological Activity

The compound 1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide is a cyclopropane derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide can be represented as follows:

- Molecular Formula : C14H18FNO2

- Molecular Weight : 251.30 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its structure.

Structural Features

The compound features:

- A cyclopropane ring , which contributes to its unique reactivity.

- A 4-fluorophenyl group , enhancing its lipophilicity and potentially influencing its interaction with biological targets.

- An isopropoxypropyl side chain , which may affect its pharmacokinetics.

Research indicates that compounds similar to 1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide may interact with various biological targets, including receptors and enzymes involved in metabolic pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest:

- Modulation of Receptor Activity : Similar compounds have shown activity on neurotransmitter receptors, particularly in the central nervous system.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes related to inflammation and pain signaling pathways.

Case Studies

-

Study on Pain Modulation :

- A study evaluated the analgesic effects of cyclopropane derivatives, including 1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide. Results indicated significant pain relief in animal models, suggesting potential use in pain management therapies.

-

Neuropharmacological Assessment :

- In a neuropharmacological study, the compound was tested for its effects on anxiety-like behaviors in rodents. The results demonstrated a reduction in anxiety levels, indicating possible anxiolytic properties.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Analgesic | Significant pain relief | |

| Anxiolytic | Reduction in anxiety-like behaviors | |

| Enzyme Inhibition | Potential inhibition of inflammatory enzymes |

Safety and Toxicology

While specific toxicological data for 1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide is limited, related compounds have been assessed for safety profiles. General findings suggest that cyclopropane derivatives may exhibit low toxicity at therapeutic doses but require further investigation to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide?

- Methodological Answer : Synthesis typically involves cyclopropanation of α,β-unsaturated precursors followed by carboxamide coupling. A common approach includes:

- Step 1 : Cyclopropanation of 4-fluorophenyl-substituted alkenes using reagents like CH₂N₂ or transition-metal catalysts (e.g., Rh₂(OAc)₄) to form the cyclopropane core .

- Step 2 : Amidation via reaction of the cyclopropanecarbonyl chloride with 3-isopropoxypropylamine under Schotten-Baumann conditions .

- Key Parameters : Temperature (0–5°C for amidation), solvent (dichloromethane or THF), and stoichiometric control to minimize side reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane ring integrity (characteristic δ ~1.5–2.5 ppm for cyclopropane protons) and substitution patterns .

- Mass Spectrometry (HRMS) : To confirm molecular ion [M+H]⁺ and rule out impurities (e.g., unreacted amine or cyclopropane precursors) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the fluorine atom and isopropoxypropyl group influence physicochemical properties?

- Methodological Answer :

- Fluorine : Enhances lipophilicity (logP increase by ~0.5–1.0) and metabolic stability via reduced CYP450-mediated oxidation .

- Isopropoxypropyl : Improves solubility in polar aprotic solvents (e.g., DMSO) while maintaining moderate logD (~2.5–3.0) for membrane permeability .

- Experimental Validation : LogP determination via shake-flask method; solubility assessed in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can computational chemistry tools predict the biological activity and binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase domains). Prioritize poses with hydrogen bonding to the carboxamide group and hydrophobic contacts with the cyclopropane .

- MD Simulations : GROMACS/AMBER for stability analysis (100 ns trajectories) to assess conformational flexibility of the isopropoxypropyl chain .

- QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and Hirshfeld charges to predict IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Optimization : Control variables like cell line (e.g., HEK293 vs. HeLa), ATP concentration (for kinase assays), and incubation time .

- Orthogonal Validation : Cross-check enzymatic inhibition (e.g., ELISA) with cellular viability (MTT assay) to distinguish target-specific effects from cytotoxicity .

- Data Normalization : Use Z-factor scoring to quantify assay robustness and exclude outliers .

Q. How can statistical experimental design (DoE) optimize reaction conditions for scalable synthesis?

- Methodological Answer :

- Factorial Design : Screen factors (catalyst loading, temperature, solvent ratio) via Plackett-Burman design to identify critical parameters .

- Response Surface Methodology (RSM) : Maximize yield using central composite design (CCD). Example conditions:

| Factor | Range | Optimal Value |

|---|---|---|

| Catalyst (mol%) | 0.5–2.0 | 1.5 |

| Temperature (°C) | 60–100 | 80 |

| Reaction Time (h) | 12–24 | 18 |

Q. What are the challenges in establishing structure-activity relationships (SAR) for cyclopropane carboxamides?

- Methodological Answer :

- Isosteric Replacements : Compare fluorophenyl vs. chlorophenyl analogs to assess electronic effects on target binding .

- Side Chain Modifications : Synthesize derivatives with varying alkoxy chain lengths (e.g., ethoxy vs. isopropoxy) to correlate hydrophobicity with IC₅₀ .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes and guide rational design .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

- Methodological Answer :

- Contextual Factors : Solubility varies with solvent polarity (e.g., DMSO vs. aqueous buffers). Stability studies must specify pH (e.g., degradation accelerates at pH < 3) .

- Analytical Consistency : Standardize HPLC protocols (column type, detection wavelength) to enable cross-study comparisons .

Key Research Gaps and Future Directions

- In Vivo Pharmacokinetics : No data on oral bioavailability or tissue distribution. Proposed studies: Rat PK models with LC-MS/MS quantification .

- Target Deconvolution : Use chemoproteomics (e.g., affinity-based pull-down assays) to identify off-target interactions .

- Toxicology : Acute toxicity profiling in zebrafish models to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.